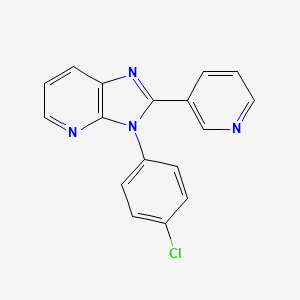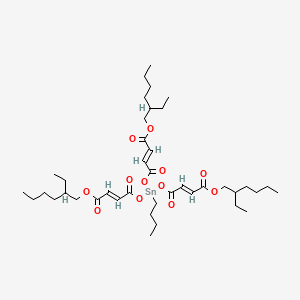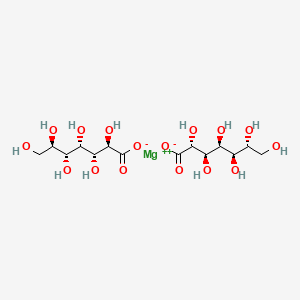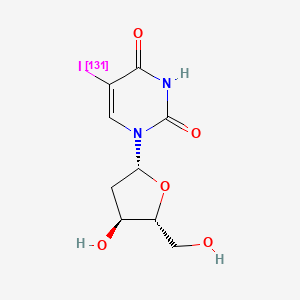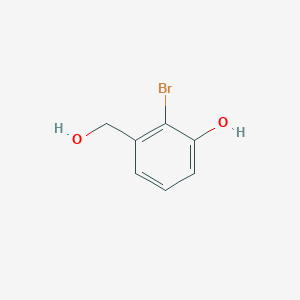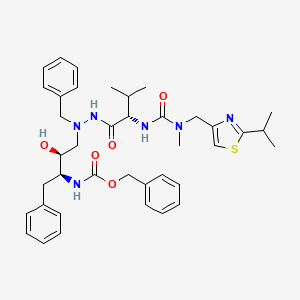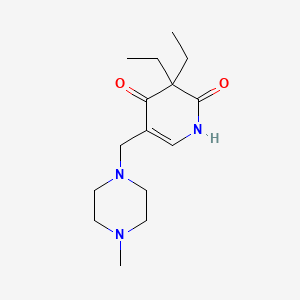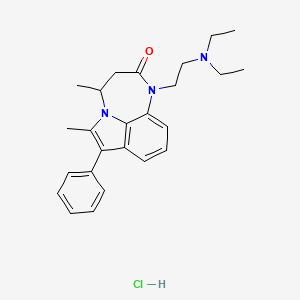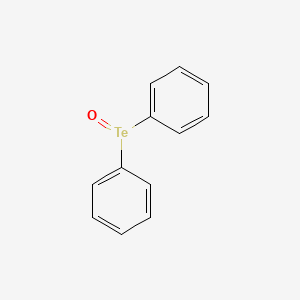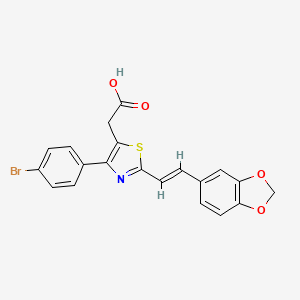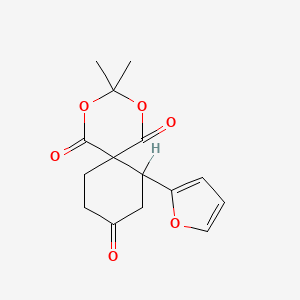
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a furan ring, which is known for its aromatic properties, and a spiro linkage that connects two cyclic structures. Such compounds are often of interest in various fields of chemistry due to their potential biological activities and applications in material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Spirocyclic Formation: The spiro linkage is introduced through a series of condensation reactions, often involving ketones or aldehydes.
Final Assembly:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like lithium aluminum hydride.
Substitution: Replacement of functional groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxygenated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential bioactive compound with applications in drug discovery.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways. For example, it might inhibit an enzyme involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-7-(2-thienyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione: Similar structure but with a thiophene ring instead of a furan ring.
3,3-Dimethyl-7-(2-pyridyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione: Contains a pyridine ring, offering different chemical properties.
Uniqueness
3,3-Dimethyl-7-(2-furanyl)-2,4-dioxaspiro(5.5)undecane-1,5,9-trione is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
130598-05-9 |
|---|---|
Formule moléculaire |
C15H16O6 |
Poids moléculaire |
292.28 g/mol |
Nom IUPAC |
11-(furan-2-yl)-3,3-dimethyl-2,4-dioxaspiro[5.5]undecane-1,5,9-trione |
InChI |
InChI=1S/C15H16O6/c1-14(2)20-12(17)15(13(18)21-14)6-5-9(16)8-10(15)11-4-3-7-19-11/h3-4,7,10H,5-6,8H2,1-2H3 |
Clé InChI |
VURALEHVRKDLAR-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C2(CCC(=O)CC2C3=CC=CO3)C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



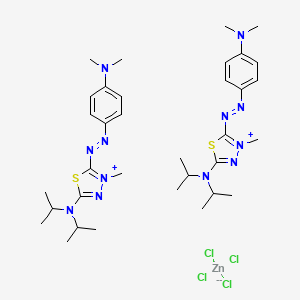
![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)
